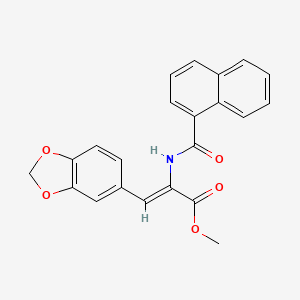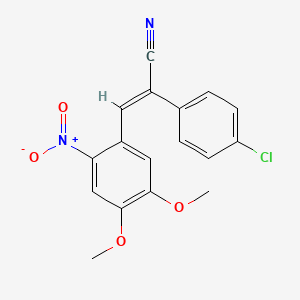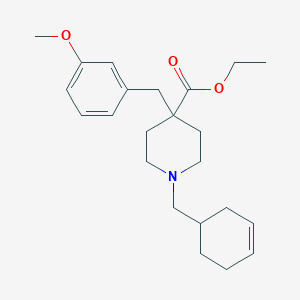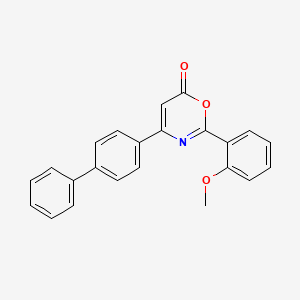
methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate
描述
Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. However, in scientific research, MDMA has been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD).
作用机制
Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate acts primarily on the serotonin system in the brain, causing the release of large amounts of serotonin and inhibiting its reuptake. This results in increased feelings of empathy, euphoria, and sociability. methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate also affects the release of dopamine and norepinephrine, which contribute to its stimulant effects.
Biochemical and Physiological Effects
In addition to its psychological effects, methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has been shown to have various physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as dehydration and electrolyte imbalances. These effects can be potentially dangerous, particularly in high doses or in individuals with pre-existing medical conditions.
实验室实验的优点和局限性
Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has been used in various lab experiments to study its effects on the brain and behavior. One advantage of using methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate in research is its ability to reliably produce certain psychological effects, such as increased empathy and sociability. However, there are also limitations to using methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate in research, such as the potential for confounding variables, the difficulty of controlling dosage and purity, and the ethical considerations surrounding the use of a psychoactive drug in human subjects.
未来方向
There are several areas of future research for methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate. One area of interest is the potential for methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate-assisted psychotherapy in the treatment of other mental health disorders, such as anxiety and depression. Another area of research is the development of non-psychoactive methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate analogs that could have therapeutic benefits without the risk of abuse or side effects. Additionally, further research is needed to fully understand the long-term effects of methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate use on the brain and body.
Conclusion
methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate is a psychoactive drug that has gained popularity in recent years, but it also has potential therapeutic benefits in the treatment of PTSD. Its mechanism of action on the serotonin system in the brain has been studied extensively, and its physiological effects on the body have been documented. While methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has advantages and limitations for use in lab experiments, there are several areas of future research that could lead to new therapeutic applications and a better understanding of its effects.
科学研究应用
Methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate has been studied for its potential therapeutic benefits in the treatment of PTSD. Studies have shown that methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate-assisted psychotherapy can reduce symptoms of PTSD, including anxiety, depression, and hyperarousal. methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate-assisted psychotherapy involves a session in which a patient takes a dose of methyl 3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylate under the supervision of a trained therapist, followed by a series of therapy sessions to process the experience. This method has shown promising results in clinical trials and is currently being studied for FDA approval.
属性
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-22(25)18(11-14-9-10-19-20(12-14)28-13-27-19)23-21(24)17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,23,24)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMNJJGXMDGFTR-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4775510.png)
![3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4775517.png)

![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4775550.png)

![2-[(3-bromo-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4775582.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4775585.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4775604.png)